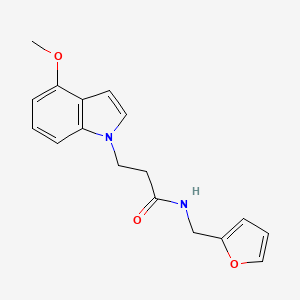

N-(2-furylmethyl)-3-(4-methoxy-1H-indol-1-yl)propanamide

Description

N-(2-Furylmethyl)-3-(4-methoxy-1H-indol-1-yl)propanamide is a synthetic amide derivative featuring a propanamide backbone with two distinct substituents:

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-3-(4-methoxyindol-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-21-16-6-2-5-15-14(16)7-9-19(15)10-8-17(20)18-12-13-4-3-11-22-13/h2-7,9,11H,8,10,12H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZEKBJDYRAZNJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CN2CCC(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-3-(4-methoxy-1H-indol-1-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the furan ring and the methoxy group. The final step usually involves the formation of the amide bond.

Indole Synthesis: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Furan Ring Introduction: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Methoxy Group Addition: The methoxy group can be added through a methylation reaction, where a hydroxyl group is converted to a methoxy group using methyl iodide and a base.

Amide Bond Formation: The final step involves coupling the indole and furan derivatives through an amide bond formation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-3-(4-methoxy-1H-indol-1-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2-furylmethyl)-3-(4-methoxy-1H-indol-1-yl)propanamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Key Structural Features and Modifications

The following table summarizes critical differences between the target compound and its analogs:

Structure-Activity Relationship (SAR) Trends

Indole Substitution :

- Methoxy groups at the 4- or 5-position (as in the target compound) improve solubility and electronic interactions compared to unsubstituted indoles .

- Nitro or chlorobenzoyl groups increase lipophilicity but may introduce toxicity risks .

Amide Substituents :

- Furylmethyl groups (target compound) balance aromaticity and polarity, whereas naphthalenesulfonyl or benzimidazolylpropyl groups enhance target affinity .

Backbone Flexibility :

- Ethyl linkers (e.g., ) vs. rigid branches (e.g., trifluoromethylphenyl in ) influence conformational stability and receptor fit .

Biological Activity

N-(2-furylmethyl)-3-(4-methoxy-1H-indol-1-yl)propanamide is a compound that combines a furan moiety with an indole structure, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Structural Analysis

The molecular formula of this compound is , and its structure suggests several areas for biological activity exploration due to the presence of functional groups conducive to receptor interactions.

Table 1: Structural Features

| Component | Description |

|---|---|

| Furan moiety | Known for antioxidant properties |

| Indole structure | Associated with various pharmacological effects |

| Propanamide linker | Enhances solubility and bioavailability |

The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, compounds containing indole and furan rings have been shown to interact with multiple biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : These receptors are crucial in mediating various physiological responses.

- Enzymatic Pathways : The compound may influence pathways involving kinases and phosphatases, affecting cell signaling.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Key parameters include:

- Absorption : The presence of lipophilic groups enhances oral bioavailability.

- Distribution : The compound's ability to cross cellular membranes is facilitated by its structural features.

- Metabolism : Initial studies suggest potential metabolic pathways that may influence efficacy and toxicity.

- Excretion : Knowledge of excretion routes will help in assessing the compound's safety profile.

Anticancer Potential

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, indole derivatives have been shown to suppress tumor growth in various cancer cell lines. Preliminary studies suggest that this compound may also exhibit these properties, warranting further investigation.

Antimicrobial Activity

The antimicrobial potential of this compound has been noted in related studies. For example, certain indole derivatives demonstrated low minimum inhibitory concentrations (MICs) against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). This suggests that this compound could possess similar antimicrobial properties.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to this compound:

- Anticancer Activity : A study reported that derivatives with indole structures showed significant antiproliferative effects against A549 lung cancer cells, indicating a potential pathway for this compound's action .

- Antimicrobial Efficacy : Research on similar compounds revealed potent activity against both gram-positive and gram-negative bacteria, suggesting that this compound could be explored for its antibacterial properties .

Table 2: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.